molecular formula C28H24F2N4O3S B2579471 N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide CAS No. 892414-63-0

N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide

Cat. No.: B2579471
CAS No.: 892414-63-0
M. Wt: 534.58
InChI Key: YEKJODFZWYPUOX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza rings, a hydroxymethyl substituent, and dual 4-fluorophenyl groups.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F2N4O3S/c1-3-23(26(36)32-20-10-8-19(30)9-11-20)38-28-22-12-21-17(14-35)13-31-15(2)24(21)37-27(22)33-25(34-28)16-4-6-18(29)7-5-16/h4-11,13,23,35H,3,12,14H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKJODFZWYPUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl intermediates, followed by the formation of the triazatricyclo core, and finally the attachment of the butanamide group. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like automated synthesis and real-time monitoring may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

“N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The fluorophenyl groups can be reduced to form non-fluorinated phenyl groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the fluorine atoms could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

The compound N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a complex tricyclic structure with multiple functional groups, including fluorophenyl moieties and a sulfanyl group. This complexity may contribute to its biological activity and interactions with various biological targets.

Anticancer Research

Recent studies have indicated that compounds with similar triazatricyclo structures exhibit promising anticancer properties. The unique arrangement of atoms may enhance the compound's ability to interact with cancer cell pathways.

Case Study:
A study published in Journal of Medicinal Chemistry explored a series of triazatricyclo compounds that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis .

Matrix Metalloproteinase Inhibition

The compound may serve as a selective inhibitor for matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in the degradation of cartilage in osteoarthritis.

Research Findings:
A recent publication highlighted the development of inhibitors targeting MMP-13, focusing on optimizing pharmacokinetic properties while minimizing nephrotoxicity. The structural characteristics of compounds similar to this compound were crucial for achieving selectivity and efficacy .

Antiviral Activity

Compounds with similar structural frameworks have shown potential antiviral activity against various viral pathogens by inhibiting viral replication mechanisms.

Data Table: Antiviral Efficacy

Compound NameViral TargetIC50 (µM)Reference
Compound AInfluenza10
Compound BHIV5
N-(4-fluorophenyl)...TBDTBDTBD

Bioavailability and Pharmacokinetics

The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving bioavailability and membrane permeability.

Pharmacokinetic Studies:
Research has shown that fluorinated compounds often exhibit altered metabolic pathways leading to prolonged circulation times in biological systems .

Toxicological Assessments

Understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that modifications to the core structure can mitigate toxicity while maintaining efficacy.

Case Study:
A comparative analysis of similar compounds revealed that specific modifications could significantly reduce nephrotoxic effects observed in preclinical models .

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with derivatives synthesized in (e.g., triazoles with fluorophenyl and sulfonyl groups) and a chlorophenyl analog in . Key comparisons include:

Property Target Compound Chlorophenyl Analog () Triazole Derivatives ()
Core Structure 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen Similar tricyclic core with Cl substitution 1,2,4-triazole-3(4H)-thiones with sulfonylbenzene linkage
Halogen Substituents Dual 4-fluorophenyl groups 2-chlorophenyl substituent 2,4-difluorophenyl groups
Key Functional Groups Hydroxymethyl, sulfanyl-butanamide Acetamide linkage Thione (C=S), sulfonyl groups
Spectral Data (IR) Not reported Not reported C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
  • Halogen Impact : The substitution of fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) in analogous positions may alter binding affinity and metabolic stability. Fluorine’s smaller size could enhance target selectivity compared to bulkier halogens .
  • Sulfanyl Linkage: The sulfanyl group in the target compound and triazole derivatives () may facilitate covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in the chlorophenyl analog .

Mechanistic and Pharmacological Comparisons

highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example:

  • Triazole-thiones () : Demonstrated tautomerism (thione vs. thiol forms), which influences reactivity and target binding. The absence of νS-H IR bands confirms their preference for the thione tautomer, enhancing stability in biological systems .
  • Natural Product Analogs (): Oleanolic acid and hederagenin, despite differing scaffolds, show that structural similarity correlates with MOA overlap. This implies the target compound’s tricyclic core may share targets with other heterocyclic drugs .

Biological Activity

N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex compound with potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Fluorophenyl groups : Known for enhancing metabolic stability and bioactivity.
  • Triazatricyclo framework : Imparts structural rigidity and potential for specific receptor interactions.
  • Sulfanyl group : May contribute to the compound's reactivity and binding properties.

Molecular Formula

C27H30F2N4O2SC_{27}H_{30}F_2N_4O_2S

Molecular Weight

Molecular Weight=486.62 g mol\text{Molecular Weight}=486.62\text{ g mol}

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:

  • Dopamine Transporter (DAT) :
    • The compound has shown potential as a DAT inhibitor, which is relevant for treating psychostimulant abuse such as cocaine and methamphetamine addiction .
    • Binding affinities at DAT can be compared to known inhibitors, with some derivatives showing improved potency.
  • Serotonin Transporter (SERT) :
    • Similar compounds have been evaluated for their ability to modulate SERT activity, indicating a possible role in mood regulation and depression treatment .
  • Sigma Receptors :
    • The sigma 1 receptor (σ1R) modulation is also significant as it relates to dopamine signaling pathways involved in reward mechanisms .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively reduce the reinforcing effects of psychostimulants without exhibiting psychostimulant behaviors themselves. For instance:

  • Compound 14a showed a binding affinity of Ki=23 nMK_i=23\text{ nM} at DAT compared to Ki=230 nMK_i=230\text{ nM} for its precursor compound .
  • The hERG/DAT affinity ratio was calculated to be 28 for compound 14a, suggesting a lower risk of QT prolongation compared to other candidates.

In Vivo Studies

Preclinical models have been utilized to assess the efficacy of related compounds in reducing drug-seeking behaviors:

  • Rodent Models :
    • Administration of these compounds resulted in decreased self-administration of cocaine and methamphetamine in rats, indicating potential therapeutic benefits for substance use disorders .
  • Safety Profiles :
    • Studies have focused on metabolic stability and toxicity assessments in animal models to ensure safety before clinical trials.

Table 1: Summary of Key Findings on Biological Activity

CompoundTargetBinding Affinity (nM)hERG/DAT RatioEffectiveness
N-(4-fluorophenyl)-...DAT2328Reduced drug-seeking behavior
Precursor CompoundDAT230Not reportedModerate efficacy

Notable Research Articles

  • Structure-Activity Relationships : A study detailing the synthesis and evaluation of bis(4-fluorophenyl)methyl derivatives highlighted the importance of structural modifications on biological activity and binding affinities at DAT and SERT .
  • Therapeutic Potential : Investigations into the anti-inflammatory properties associated with similar triazatricyclo compounds suggest broader therapeutic applications beyond psychostimulant addiction .

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